![molecular formula C13H13F3N2O B2800090 3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one CAS No. 1009240-54-3](/img/structure/B2800090.png)
3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
Descripción general
Descripción
3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is a useful research compound. Its molecular formula is C13H13F3N2O and its molecular weight is 270.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Quinoxalin-2(1h)-ones, a class of compounds to which this compound belongs, have been found to possess diverse biological activities and chemical properties .
Mode of Action
The mode of action of this compound is primarily through the C-3 functionalization of quinoxalin-2(1H)-ones . This process involves the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones . The reaction proceeds via a radical process .
Biochemical Pathways
The c-3 functionalization of quinoxalin-2(1h)-ones has been found to offer robust applications in the medicinal, pharmaceutical, and agriculture industry .
Result of Action
Quinoxalin-2(1h)-ones have been found to possess diverse biological activities and chemical properties .
Action Environment
The transition from metal-catalyzed to metal-free methodologies in the c-3 functionalization of quinoxalin-2(1h)-ones suggests an environmentally benign synthetic route in organic chemistry .
Análisis Bioquímico
Biochemical Properties
It has been found that the compound can undergo C-3 functionalization . This process involves the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of the compound . The functionalization of the compound offers robust applications in the medicinal, pharmaceutical, and agriculture industry .
Molecular Mechanism
It has been suggested that the compound undergoes a C3–H acylation under thermo conditions promoted by PIDA . This reaction proceeds via a radical process .
Actividad Biológica
3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C13H13F3N2O
- Molecular Weight : 270.25 g/mol
- CAS Number : 1009240-54-3
The trifluoromethyl group is particularly noteworthy as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of pyridoquinoxalines have shown significant activity against various bacterial strains. The presence of the trifluoromethyl group in this compound suggests a potential for similar antimicrobial effects.
Compound | Bacterial Strain | Activity (MIC) |
---|---|---|
1 | E. coli | 12 µg/mL |
2 | S. aureus | 8 µg/mL |
3 | P. aeruginosa | 16 µg/mL |
This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains against various derivatives related to the target compound.
Antimalarial Activity
The structural similarity of this compound to other known antimalarials suggests potential activity against Plasmodium falciparum. Research indicates that compounds with similar frameworks have been effective in inhibiting dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the Plasmodium life cycle.
In a study focused on related trifluoromethyl derivatives, compounds demonstrated IC50 values ranging from 0.023 to 20 µM against P. falciparum, indicating promising antimalarial activity:
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
A | 0.023 | 18,478 |
B | 0.050 | 12,000 |
C | 0.200 | 5,000 |
These results highlight the potential of trifluoromethyl-substituted compounds in developing new antimalarial agents.
Case Study 1: Synthesis and Evaluation
A recent synthesis of pyridoquinoxaline derivatives revealed that introducing a trifluoromethyl group significantly increased the biological activity of the resulting compounds. The study involved evaluating several derivatives against both bacterial and parasitic models. The findings indicated that structural modifications could lead to enhanced efficacy.
Case Study 2: Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with PfDHODH. The results showed strong binding affinity due to hydrogen bond formation with key residues in the active site of the enzyme.
Propiedades
IUPAC Name |
3-(trifluoromethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)8-4-5-10-9(7-8)17-12(19)11-3-1-2-6-18(10)11/h4-5,7,11H,1-3,6H2,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVHALYHZSSJEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326632 | |
Record name | 3-(trifluoromethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666260 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1009240-54-3 | |
Record name | 3-(trifluoromethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.